molecular formula C9H15IN2O B2551308 5-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856062-80-0

5-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2551308
CAS No.: 1856062-80-0
M. Wt: 294.136
InChI Key: YHVWHEIKXCSMCI-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxymethyl group at the 5-position, an iodine atom at the 4-position, and a propyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethoxymethyl group: This step involves the alkylation of the pyrazole ring with ethoxymethyl chloride in the presence of a base such as potassium carbonate.

    Propylation: The final step involves the alkylation of the nitrogen atom at the 1-position with propyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.

    Reduction: Products include 5-(ethoxymethyl)-1-propyl-1H-pyrazole.

    Substitution: Products vary depending on the nucleophile used, such as 5-(ethoxymethyl)-4-thio-1-propyl-1H-pyrazole.

Scientific Research Applications

5-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl and propyl groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding, enhancing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethoxymethyl)-4-chloro-1-propyl-1H-pyrazole
  • 5-(Ethoxymethyl)-4-bromo-1-propyl-1H-pyrazole
  • 5-(Methoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Uniqueness

5-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity compared to its chloro or bromo analogs. The ethoxymethyl group also provides a balance between hydrophilicity and lipophilicity, influencing its solubility and bioavailability.

Properties

IUPAC Name

5-(ethoxymethyl)-4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-5-12-9(7-13-4-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWHEIKXCSMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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